5-Methoxyisoindolin-1-one iNOS Cellular Inhibition vs. Regioisomer Selectivity
5-Methoxyisoindolin-1-one inhibits cytokine-induced inducible Nitric Oxide Synthase (iNOS) activity in human DLD1 cells with an IC50 of 320 nM [1]. In comparison, its activity against the closely related neuronal Nitric Oxide Synthase (nNOS) is significantly weaker, with an IC50 of 6500 nM (6.5 µM) [1]. This 20-fold selectivity window for iNOS over nNOS is a key differentiator for applications requiring targeted immunomodulation.
| Evidence Dimension | Enzyme Inhibition (Selectivity) |
|---|---|
| Target Compound Data | IC50 = 320 nM |
| Comparator Or Baseline | IC50 = 6500 nM |
| Quantified Difference | 20.3-fold selectivity for iNOS over nNOS |
| Conditions | iNOS: cytokine-induced in human DLD1 cells after 24 hrs; nNOS: human nNOS expressed in insect SF9 cells after 1 hr. |
Why This Matters
This data demonstrates that 5-Methoxyisoindolin-1-one possesses a quantifiable selectivity profile for iNOS over nNOS, which is crucial for minimizing potential neurological side effects in inflammation-focused research programs.
- [1] BindingDB. BDBM50372211 CHEMBL256414. Data for 5-Methoxyisoindolin-1-one. View Source
